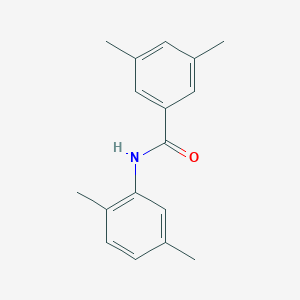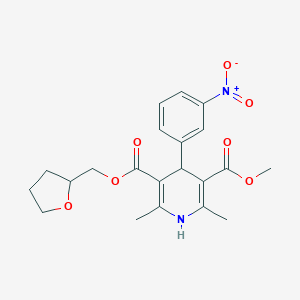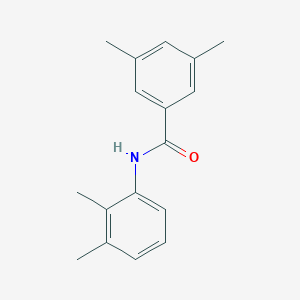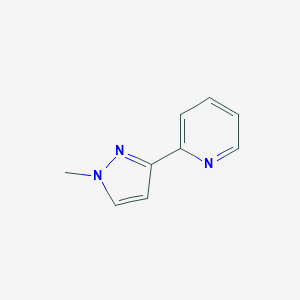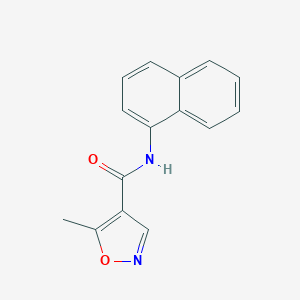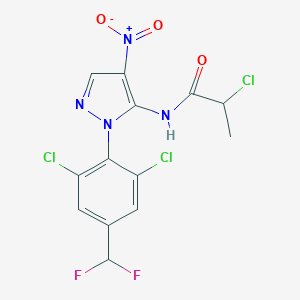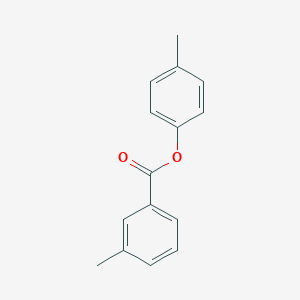
4-Methylphenyl 3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylphenyl 3-methylbenzoate, also known as MMB, is a chemical compound that belongs to the class of phenyl benzoates. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. MMB has been widely used in scientific research applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-Methylphenyl 3-methylbenzoate is not well understood. However, it is believed to act as a ligand for certain receptors in the body. 4-Methylphenyl 3-methylbenzoate has been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety, sleep, and muscle relaxation.
Biochemical and Physiological Effects:
4-Methylphenyl 3-methylbenzoate has been shown to have various biochemical and physiological effects. It has been shown to have anxiolytic, sedative, and muscle relaxant effects in animal models. 4-Methylphenyl 3-methylbenzoate has also been shown to have anticonvulsant activity and is being investigated as a potential treatment for epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methylphenyl 3-methylbenzoate has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable under normal laboratory conditions. However, 4-Methylphenyl 3-methylbenzoate has some limitations. It is highly toxic and can cause skin irritation and respiratory problems. Therefore, it should be handled with care in the laboratory.
Zukünftige Richtungen
For research on 4-Methylphenyl 3-methylbenzoate include investigating its potential as a treatment for epilepsy and exploring the synthesis of novel derivatives with improved pharmacological properties.
Synthesemethoden
The synthesis of 4-Methylphenyl 3-methylbenzoate can be achieved by the reaction of 4-methylphenol with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate at room temperature. The product is then purified by recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-Methylphenyl 3-methylbenzoate has been widely used in scientific research applications due to its unique chemical properties. It is used as a starting material for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and fragrances. 4-Methylphenyl 3-methylbenzoate is also used as a reagent in organic synthesis reactions such as esterification, amidation, and acylation.
Eigenschaften
CAS-Nummer |
21121-94-8 |
|---|---|
Molekularformel |
C15H14O2 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
(4-methylphenyl) 3-methylbenzoate |
InChI |
InChI=1S/C15H14O2/c1-11-6-8-14(9-7-11)17-15(16)13-5-3-4-12(2)10-13/h3-10H,1-2H3 |
InChI-Schlüssel |
BLVGONGAAFCSAF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)C |
Kanonische SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)C |
Andere CAS-Nummern |
21121-94-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



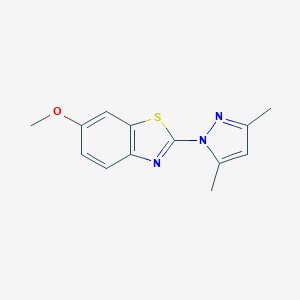
![4-({[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B184350.png)

![3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184352.png)
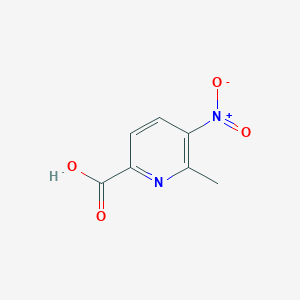
![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B184356.png)


